molecular formula C12H17BrN2 B1292171 5-Bromo-2-(4-methyl-1-piperidinyl)aniline CAS No. 1017028-07-7

5-Bromo-2-(4-methyl-1-piperidinyl)aniline

Cat. No. B1292171
CAS RN: 1017028-07-7
M. Wt: 269.18 g/mol
InChI Key: QDEMLBHNAALEEV-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methyl-1-piperidinyl)aniline, also known as BMPA, is an organic compound with the chemical formula C10H16BrN. It is a colorless solid that is soluble in organic solvents. BMPA is an important intermediate in organic synthesis and has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.

Scientific Research Applications

Drug Discovery

In the realm of drug discovery, 5-Bromo-2-(4-methyl-1-piperidinyl)aniline serves as a significant intermediate. Its structural motif is found in various pharmacologically active molecules. The compound’s ability to participate in Suzuki cross-coupling reactions makes it a valuable precursor for synthesizing a wide range of novel pyridine derivatives . These derivatives are explored for their potential as therapeutic agents due to their diverse biological activities.

Anticancer Research

This compound is also instrumental in the synthesis of intermediates used in anticancer drugs. The presence of the bromine atom allows for further functionalization, which is crucial in the development of targeted cancer therapies. The compound’s versatility in forming bonds with other pharmacophores makes it a candidate for creating novel compounds with potential anticancer properties .

Chemical Industry

In the chemical industry, 5-Bromo-2-(4-methyl-1-piperidinyl)aniline is utilized for its reactivity in various synthetic pathways. It can undergo aromatic nucleophilic substitution reactions, which are fundamental in producing dyes, pigments, and other industrial chemicals .

Functional Materials

The compound’s molecular structure is conducive to the development of functional materials. Its derivatives can be used in creating new types of polymers and coatings with specific properties, such as enhanced durability or electrical conductivity .

Synthesis of Liquid Crystals

Due to its structural features, 5-Bromo-2-(4-methyl-1-piperidinyl)aniline can be used to synthesize chiral dopants for liquid crystals. These materials are essential for the display technology used in TVs, monitors, and smartphones .

Crystallography and Density Functional Theory (DFT)

The compound is used in crystallography to understand molecular arrangements and stability. DFT calculations provide insights into the electronic structure and physicochemical properties, which are vital for predicting reactivity and designing new materials .

Biological Studies

Its derivatives are studied for various biological activities, including anti-thrombolytic and biofilm inhibition. This research is crucial for developing new drugs that can prevent blood clots or combat bacterial infections .

Pharmacological Applications

Piperidine derivatives, like 5-Bromo-2-(4-methyl-1-piperidinyl)aniline , are present in many classes of pharmaceuticals. They are key components in the synthesis of compounds with a wide range of pharmacological activities, from analgesics to antipsychotics .

properties

IUPAC Name

5-bromo-2-(4-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-4-6-15(7-5-9)12-3-2-10(13)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEMLBHNAALEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251839
Record name 5-Bromo-2-(4-methyl-1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-methylpiperidin-1-yl)aniline

CAS RN

1017028-07-7
Record name 5-Bromo-2-(4-methyl-1-piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017028-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(4-methyl-1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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